Flurogestone acetate

Catalog No.
S528179
CAS No.
2529-45-5
M.F
C23H31FO5
M. Wt
406.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flurogestone acetate

CAS Number

2529-45-5

Product Name

Flurogestone acetate

IUPAC Name

[(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate

Molecular Formula

C23H31FO5

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C23H31FO5/c1-13(25)22(29-14(2)26)10-8-17-18-6-5-15-11-16(27)7-9-20(15,3)23(18,24)19(28)12-21(17,22)4/h11,17-19,28H,5-10,12H2,1-4H3/t17-,18-,19-,20-,21-,22-,23-/m0/s1

InChI Key

JKQQZJHNUVDHKP-FQJIPJFPSA-N

SMILES

CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)OC(=O)C

Solubility

Soluble in DMSO.

Synonyms

17 beta Acetoxy 9 fluoro 11 beta hydroxyprogesterone, 17 beta-Acetoxy-9-fluoro-11 beta-hydroxyprogesterone, Acetate, Flugestone, Acetate, Fluorogestone, Acetate, Flurogestone, beta-Acetoxy-9-fluoro-11 beta-hydroxyprogesterone, 17, beta-hydroxyprogesterone, 17 beta-Acetoxy-9-fluoro-11, Cronolone, Flugestone, Flugestone Acetate, Fluorogestone Acetate, Flurogestone, Flurogestone Acetate

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)OC(=O)C

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)OC(=O)C

Description

The exact mass of the compound Flurogestone acetate is 406.21555 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Progestins. It belongs to the ontological category of corticosteroid hormone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Synchronization of Estrus in Ewes and Goats

Induction of Oestrus and Ovulation

Flurogestone acetate is a synthetic steroid compound classified as a progestin, primarily used in veterinary medicine. Its chemical formula is C23H31FO5, and it features a fluorine atom at the 9a position, which distinguishes it from other progestins. The compound is known for its high potency and effectiveness in regulating reproductive cycles in animals, particularly in controlling estrus and ovulation.

FGA acts as a progestin by binding to progesterone receptors in the target tissues, primarily the uterus and ovaries []. This binding triggers a cascade of cellular events that mimic the effects of natural progesterone. These effects include:

  • Inhibition of ovulation by preventing the release of an egg (oocyte) from the ovary
  • Suppression of heat (estrus) by altering the hormonal environment
  • Preparation of the uterine lining for implantation in case of pregnancy []

FGA is generally considered safe for its intended veterinary use when administered according to prescribed guidelines []. However, some potential hazards include:

  • Dosage-dependent side effects: Overdosing can lead to uterine hyperplasia (excessive growth of uterine lining) and mammary gland enlargement [].
  • Accidental human exposure: Pregnant or lactating women should avoid contact with FGA due to potential hormonal effects on the fetus or newborn [].
Typical of steroid compounds. Key reactions include:

  • Acylation: Flurogestone acetate can be synthesized through the acylation of 9a-fluorohydrocortisone using acyl chlorides in organic solvents, leading to the formation of the acetate group .
  • Hydrolysis: In aqueous environments, flurogestone acetate can hydrolyze to yield its corresponding alcohol and acetic acid.
  • Reduction: The ketone functional groups can be reduced to alcohols under specific conditions, altering its biological activity.

Flurogestone acetate exhibits significant biological activity as a progestin. It binds to progesterone receptors, mimicking the action of natural progesterone. This interaction leads to:

  • Inhibition of Ovulation: It effectively suppresses estrus and ovulation in animals, making it useful for breeding management.
  • Endometrial Effects: The compound promotes secretory changes in the endometrium, preparing it for potential implantation.
  • Antigonadotropic Effects: It may exert inhibitory effects on gonadotropin release from the pituitary gland.

The synthesis of flurogestone acetate typically involves the following steps:

  • Starting Material: 9a-fluorohydrocortisone is used as the primary raw material.
  • Dissolution: The steroid is dissolved in an organic solvent such as dichloromethane or chloroform.
  • Acylation Reaction: An acyl chloride is added to the solution, facilitating the formation of the acetate group through nucleophilic substitution.
  • Purification: The product is purified using techniques like recrystallization or chromatography to obtain flurogestone acetate in a pure form .

Flurogestone acetate has several applications, particularly in veterinary medicine:

  • Estrus Synchronization: It is widely used for synchronizing estrus cycles in livestock, enhancing breeding efficiency.
  • Hormonal Therapy: The compound is employed in hormonal therapies for various reproductive disorders.
  • Research Tool: Flurogestone acetate serves as a valuable tool in reproductive biology studies to understand progestin actions.

Flurogestone acetate shares similarities with several other progestins and steroids. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
ProgesteroneC21H30O2Natural hormone; less potent than synthetic analogs
Medroxyprogesterone AcetateC22H32O3Commonly used contraceptive; longer half-life
NorethisteroneC20H26O2Used in oral contraceptives; androgenic activity
DesogestrelC22H28OProdrug; converted to active form in vivo

Flurogestone acetate is unique due to its fluorination at the 9a position, which enhances its binding affinity and potency compared to other progestins. This modification allows for effective use at lower doses while minimizing side effects associated with higher doses of natural progesterones.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

406.21555225 g/mol

Monoisotopic Mass

406.21555225 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Melting Point

267.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X60881643X

Related CAS

337-03-1 (parent)

GHS Hazard Statements

Aggregated GHS information provided by 17 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (94.12%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (94.12%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Progestins

Pictograms

Health Hazard

Health Hazard

Other CAS

2529-45-5

Wikipedia

Flugestone_acetate

Dates

Modify: 2023-08-15
1: Quintero-Elisea JA, Macías-Cruz U, Ã

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